molecular formula C22H27N7O2 B2939812 1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 1005293-23-1

1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Número de catálogo: B2939812
Número CAS: 1005293-23-1
Peso molecular: 421.505
Clave InChI: LNGOPMOTQVLCLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of ciprofloxacin, a potent and widely used antibiotic from the fluoroquinolone family . It is a synthetic antimicrobial agent that has been modified at the C-7 position of the piperazine ring .

Aplicaciones Científicas De Investigación

Preclinical Evaluation for Imaging : Compounds structurally similar to the one mentioned have been developed for mapping cerebral adenosine A2A receptors with PET imaging. For example, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine was synthesized and showed favorable brain kinetics, suggesting potential for cerebral imaging applications (Zhou et al., 2014).

Potential Antihypertensive Agents : A series of 1,2,4-triazolol[1,5-alpha]pyrimidines with structural similarities were prepared and evaluated for antihypertensive activity, with some compounds showing promising results. This suggests potential research avenues for related compounds in the development of antihypertensive medications (Bayomi et al., 1999).

Adenosine A2a Receptor Antagonism : Metabolites of related compounds, such as Preladenant, have been explored as adenosine A2a receptor antagonists. This indicates a potential application in treating disorders associated with this receptor, such as Parkinson’s disease (Rosse, 2013).

Comparison of Core Heterocycles for Antagonism : The efficacy of different heterocyclic cores, including triazolo[1,5-c]pyrimidine, in adenosine A2a receptor antagonism has been compared, suggesting the importance of core structure in the development of therapeutics for Parkinson's disease (Vu et al., 2004).

Impact on Adenosine Receptor Affinity : The incorporation of arylalkylamino- and piperazino- moieties on the pyrimidine core has been shown to affect the affinity and selectivity profiles for adenosine A1 and A2A receptors, suggesting potential for nuanced drug design targeting these receptors (Squarcialupi et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name

cyclohexyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGOPMOTQVLCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.